4-(2,3,5,6-Tetrachlorophenyl)phenol

Descripción general

Descripción

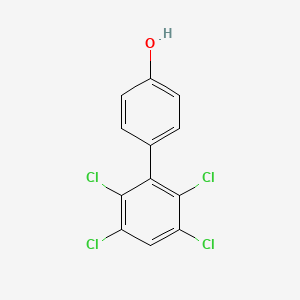

(1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro- is a chemical compound with the molecular formula C12H6Cl4O It is a derivative of biphenyl, where four chlorine atoms are substituted at the 2’, 3’, 5’, and 6’ positions, and a hydroxyl group is attached at the 4 position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro- typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination at the desired positions.

The hydroxylation step involves the introduction of a hydroxyl group at the 4 position of the biphenyl ring. This can be achieved using various methods, including the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Industrial Production Methods

In industrial settings, the production of (1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro- may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

(1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The compound can be reduced to remove chlorine atoms, leading to the formation of less chlorinated biphenyl derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar solvents.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of less chlorinated biphenyl derivatives.

Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Agricultural Applications

Pesticide and Herbicide:

TCP compounds are primarily utilized as pesticides and herbicides . They exhibit potent antifungal and antibacterial properties, making them effective in protecting crops from various pathogens. For instance:

- 2,4,5-Tetrachlorophenol is noted for its use in controlling fungal diseases in crops .

- TCP derivatives are often included in formulations aimed at pest control in agricultural settings due to their efficacy against a broad spectrum of pests .

Industrial Applications

Chemical Intermediate:

TCP serves as a chemical intermediate in the synthesis of other chlorinated compounds. It is involved in the production of:

- Wood preservatives: TCP is used to enhance the longevity of wood by protecting it from decay caused by fungi and insects.

- Textile industry: It acts as a biocide in textile processing to prevent microbial growth .

Environmental Remediation

Biodegradation Studies:

Research indicates that TCP can be biodegraded by specific bacterial strains, which can be harnessed for environmental cleanup efforts. For example:

- Studies have shown that certain bacteria can dechlorinate TCP compounds effectively, transforming them into less harmful substances .

- This biodegradation capability is critical for developing bioremediation strategies aimed at reducing TCP levels in contaminated soils and water bodies .

Toxicological Studies

Health Implications:

The toxicity of TCP has been extensively studied due to its potential health risks. Regulatory agencies classify TCP as a priority pollutant because of its carcinogenic potential and environmental persistence:

- The United States Environmental Protection Agency (EPA) monitors TCP levels in drinking water sources due to concerns over human exposure through contaminated water .

- Research has indicated that TCP exposure can lead to various health issues, including endocrine disruption and reproductive toxicity .

Analytical Methods for Detection

Analytical Chemistry:

TCP is often analyzed using advanced methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). These techniques are crucial for monitoring environmental contamination levels:

| Method | Description | Application |

|---|---|---|

| Gas Chromatography | Used for separating volatile compounds | Detection of TCP in air samples |

| High-Performance Liquid Chromatography | Effective for non-volatile compounds | Analysis of TCP in water samples |

Case Studies

Case Study 1: Biodegradation of TCP

A study conducted on Pseudomonas cepacia demonstrated the bacterium's ability to dechlorinate several chlorophenols, including TCP. The research highlighted the potential for using this bacterium in bioremediation efforts targeting contaminated sites .

Case Study 2: Health Risk Assessment

A comprehensive risk assessment was performed by the EPA regarding TCP exposure through drinking water. The findings underscored the need for stringent regulatory measures to limit TCP concentrations due to its toxicological profile and potential health impacts on humans .

Mecanismo De Acción

The mechanism of action of (1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms can also interact with hydrophobic regions of proteins, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparación Con Compuestos Similares

Similar Compounds

(1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro-: Unique due to the specific positions of chlorine atoms and the presence of a hydroxyl group.

(1,1’-Biphenyl)-4-ol, 2’,3’,5’-trichloro-: Similar structure but with one less chlorine atom.

(1,1’-Biphenyl)-4-ol, 2’,3’,6’-trichloro-: Similar structure but with different positions of chlorine atoms.

Uniqueness

The uniqueness of (1,1’-Biphenyl)-4-ol, 2’,3’,5’,6’-tetrachloro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of four chlorine atoms at the 2’, 3’, 5’, and 6’ positions, along with a hydroxyl group at the 4 position, makes it a valuable compound for various applications in research and industry.

Actividad Biológica

4-(2,3,5,6-Tetrachlorophenyl)phenol, commonly referred to as tetrachlorophenol, is a chlorinated phenolic compound that has garnered attention due to its diverse biological activities and potential environmental implications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a phenolic structure substituted with four chlorine atoms. Its molecular formula is , and it exhibits significant hydrophobic properties due to the presence of multiple chlorine atoms. This hydrophobicity influences its interaction with biological membranes and biomolecules.

The biological activity of tetrachlorophenol is primarily attributed to its ability to interact with various cellular targets:

- Endocrine Disruption : Tetrachlorophenol has been identified as an endocrine disruptor, affecting hormonal pathways. It can bind to estrogen receptors and mimic estrogenic activity, leading to potential reproductive and developmental effects in wildlife and humans .

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress by generating ROS. This can lead to cellular damage and inflammation .

- Cytotoxicity : Studies indicate that tetrachlorophenol can exhibit cytotoxic effects on various cell lines. For instance, it has been reported to inhibit the proliferation of mouse CTLL2 cells via mechanisms involving apoptosis and necrosis .

Biological Activity Data

A summary of key biological activities observed in various studies is presented in the table below:

Case Studies

- Endocrine Disruption in Aquatic Life : A study conducted on fish exposed to tetrachlorophenol demonstrated alterations in reproductive behaviors and hormone levels. The results indicated that prolonged exposure led to decreased fertility rates and abnormal development in offspring .

- Cytotoxic Effects on Mammalian Cells : Research involving human liver cell lines revealed that tetrachlorophenol exposure resulted in significant cytotoxicity and apoptosis. The study highlighted the compound's potential risk as a hepatotoxic agent .

- Environmental Persistence : Tetrachlorophenol has been detected in various environmental matrices including soil and water bodies. Its persistence raises concerns regarding bioaccumulation and long-term ecological impacts.

Propiedades

IUPAC Name |

4-(2,3,5,6-tetrachlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O/c13-8-5-9(14)12(16)10(11(8)15)6-1-3-7(17)4-2-6/h1-5,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRNOFIZNYHJDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=CC(=C2Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933690 | |

| Record name | 2',3',5',6'-Tetrachloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14962-32-4 | |

| Record name | (1,1'-Biphenyl)-4-ol, 2',3',5',6'-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014962324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3',5',6'-Tetrachloro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.